2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a fused pyrrolo-triazole core substituted with a 3,4-difluorophenyl group at position 5 and an N-(2-methoxyphenyl)acetamide moiety at position 2. The pyrrolo[3,4-d][1,2,3]triazole scaffold is notable for its rigid bicyclic structure, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4/c1-30-14-5-3-2-4-13(14)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)10-6-7-11(20)12(21)8-10/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTSRTRJIVRKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthetic procedures for similar triazole compounds suggest that large-scale production is feasible. The process typically involves the use of readily available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Pyrrolo[3,4-d][1,2,3]triazole | 3,4-Difluorophenyl, N-(2-methoxyphenyl)acetamide |
| 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) | Pyrrolo-thiazolo-pyrimidine-triazolo-thiadiazine | 4-Methoxyphenyl, phenyl, triazolo-thiadiazine |
| 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7) | Pyrrolo-thiazolo-pyrimidine | 4-Methoxyphenyl, phenyl, hydrazinecarbothioamide |
| N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Patent Example) | Pyrazolo[3,4-d]pyrimidine-chromenone | Fluoro-chromenone, pyrazolo-pyrimidine, fluorophenyl |
Key Observations :
- The target compound’s pyrrolo-triazole core is structurally distinct from the pyrrolo-thiazolo-pyrimidine systems in compounds 6 and 7 , which incorporate sulfur-containing heterocycles .
- The patent example replaces the pyrrolo-triazole with a pyrazolo-pyrimidine fused to a chromenone, emphasizing fluorinated aromatic systems for enhanced pharmacokinetics .
Key Observations :
- The target compound’s synthesis likely shares similarities with compound 6 (e.g., cyclization with acetic acid derivatives), but direct evidence is absent .
- The patent example employs advanced cross-coupling methodologies, reflecting modern trends in heterocyclic synthesis .
Physicochemical and Spectroscopic Properties
| Property | Target Compound (Predicted) | Compound 6 | Patent Example |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol | Not reported | 571.2 g/mol |
| Melting Point | Not reported | Not reported | 302–304°C |
| Key Spectral Data | Expected strong C=O (IR) | IR: 1680 cm⁻¹ (C=O), NMR: δ 7.2–8.1 (aromatic) | MS: 571.198 (M+1), NMR: δ 2.1–8.5 |
Key Observations :
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural characteristics. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H17F2N5O3
- Molecular Weight : 413.4 g/mol
- IUPAC Name : 2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide
The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activities. The presence of the difluorophenyl and methoxyphenyl groups enhances its pharmacological properties.
The mechanism of action involves the compound's interaction with various molecular targets such as enzymes and receptors. Its structural components allow it to bind effectively to specific sites, modulating the activity of these targets and influencing biological pathways related to disease processes.
Key Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Potential interactions with cell surface receptors could modulate signaling pathways.
Antimicrobial Activity
Research indicates that compounds related to this structure exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may have activity against both Gram-positive and Gram-negative bacteria.
| Organism | Activity Level |
|---|---|
| Staphylococcus aureus | Excellent |
| Escherichia coli | Good |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | Excellent |
In particular, derivatives of this compound have shown promising results against resistant strains of bacteria and fungi.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Inhibition of cell cycle progression.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Research :
- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics.
Q & A
Q. Q1. What are the key considerations in designing a synthetic route for this compound?
A1. The synthesis of this compound involves multi-step reactions focused on constructing the pyrrolo[3,4-d][1,2,3]triazole core. Critical steps include:
- Cyclization : Using hydrazine derivatives and α,β-unsaturated carbonyl precursors to form the heterocyclic core .
- Substituent Introduction : Fluorophenyl and methoxyphenyl groups are added via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred to stabilize intermediates and enhance reaction efficiency .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures high purity (>95%) .
Q. Q2. Which analytical methods are critical for confirming the compound’s structure and purity?
A2. A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, amide) .
- Chromatography : HPLC monitors reaction progress and purity .
Q. Q3. How can researchers assess the compound’s preliminary biological activity?
A3. Initial screening involves:
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric readouts .
- Cell-Based Assays : Evaluate cytotoxicity, apoptosis induction, or anti-proliferative effects in cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial Testing : Disk diffusion or broth microdilution assays against bacterial/fungal strains .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., halogen substitution) influence biological efficacy?
A4. Substituents critically modulate activity:
Q. Q5. What methodologies elucidate the compound’s mechanism of action?
A5. Advanced mechanistic studies include:
- Protein Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify target binding affinity .
- X-ray Crystallography : Resolve 3D structures of the compound bound to its target (e.g., enzyme active sites) .
- Gene Expression Profiling : RNA sequencing or qPCR to identify downstream pathways affected .
Q. Q6. How should discrepancies in biological activity data between studies be resolved?
A6. Address contradictions via:
- Dose-Response Validation : Replicate assays across multiple concentrations to confirm activity thresholds .
- In Silico Modeling : Use tools like SwissADME to predict pharmacokinetic properties and cross-validate experimental data .
- Batch Reproducibility : Ensure consistent synthesis protocols and purity checks (e.g., HPLC, NMR) across labs .
Methodological Optimization
Q. Q7. What strategies improve synthetic yield and scalability?
A7. Key optimizations include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) for efficient cross-coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. Q8. How can researchers enhance the compound’s stability under physiological conditions?
A8. Stability optimization involves:
- pH Profiling : Test degradation kinetics in buffers simulating physiological pH (1.2–7.4) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve metabolic stability .
- Lyophilization : Formulate as a lyophilized powder to extend shelf life .
Data Presentation Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
